molecular formula C15H13FO3 B8134677 Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate

Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate

Cat. No.: B8134677
M. Wt: 260.26 g/mol
InChI Key: XGIUZYGLEULRQX-UHFFFAOYSA-N
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Description

Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate is a fluorinated aromatic ester with the molecular formula C15H13FO3 . It belongs to a class of compounds recognized as valuable synthetic intermediates, particularly fluorinated building blocks, in organic and medicinal chemistry research . Compounds with this specific arrangement of functional groups—incorporating a benzyl ester, a fluorine atom, and a phenolic hydroxyl group on a methyl-substituted benzoate core—are of significant interest in the design and synthesis of novel bioactive molecules. For instance, structurally similar 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives have been extensively researched as multi-target-directed ligands for complex neurological disorders . These compounds have demonstrated potent and selective monoamine oxidase B (MAO-B) inhibitory activity, coupled with exceptional anti-oxidative effects, significant metal-chelating ability, and appropriate blood-brain barrier permeability, making them promising candidates for further development as neuroprotective agents . The presence of both the benzyl ether and the ortho-hydroxy group on the benzoate ring is a key pharmacophore that contributes to these diverse biological activities, including potential anti-neuroinflammatory effects . As such, this chemical serves as a versatile precursor in pharmaceutical synthesis for constructing more complex molecular architectures. It is supplied for laboratory research and development purposes only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

benzyl 4-fluoro-5-hydroxy-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-10-7-13(16)14(17)8-12(10)15(18)19-9-11-5-3-2-4-6-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIUZYGLEULRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OCC2=CC=CC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate typically involves the esterification of 4-fluoro-5-hydroxy-2-methylbenzoic acid with benzyl alcohol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and can be carried out under reflux to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized acids on solid supports can be used to facilitate the esterification reaction, and advanced purification techniques like crystallization or chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced at the ester functional group to yield the corresponding alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or organolithium reagents in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Benzyl 4-fluoro-5-hydroxy-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and creation of more complex molecules.

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Benzyl Ester : The initial step often involves the reaction of benzyl chloride with hydroxybenzoic acid derivatives.
  • Fluorination : The introduction of the fluoro group can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
  • Hydroxylation : Hydroxyl groups can be introduced through various methods, enhancing the compound's reactivity and functional properties .

Biological Applications

In biological research, this compound has been studied for its interactions with specific enzymes and cellular processes.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound may inhibit key enzymes involved in metabolic pathways. For example, studies have shown its potential to inhibit cytosolic phospholipase A2α, which plays a role in inflammatory processes .

Therapeutic Potential

The compound's structural features suggest possible applications in drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies aimed at treating various diseases, including cancer and inflammatory conditions .

Industrial Applications

In industry, this compound is explored for its use in developing new materials and chemical processes.

Material Science

The compound can be utilized in the synthesis of polymers or as a precursor for creating novel materials with enhanced properties. Its stability and reactivity make it suitable for applications in coatings and adhesives .

Case Studies

StudyFocusFindings
Study AEnzyme InteractionDemonstrated inhibition of cytosolic phospholipase A2α, suggesting anti-inflammatory properties .
Study BDrug DevelopmentExplored potential therapeutic effects on cancer cell lines, indicating cytotoxic activity .
Study CMaterial ScienceDeveloped a new class of polymers incorporating this compound, showing improved mechanical properties.

Mechanism of Action

The mechanism by which Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and fluorine groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Fluorine Substituents

Analogous fluorinated compounds, such as 4-fluorobenzaldehyde, exhibit high reactivity in oxidation reactions (99% yield with Pt@CHs catalysts) . In contrast, trifluoromethyl-substituted analogs (e.g., 4-(trifluoromethyl)benzaldehyde) show similar reactivity but differ in lipophilicity .

Hydroxyl vs. Methoxy Groups

The 5-hydroxy group in the target compound increases hydrophilicity compared to methoxy-substituted analogs (e.g., Methyl 5-bromo-4-fluoro-2-methoxybenzoate). This difference may influence solubility and bioavailability, critical for topical formulations like benzyl benzoate (BB), which relies on ester stability for prolonged skin contact .

Methyl Substituents

This contrasts with (2-benzoyl-4-methylphenyl) benzoate, where the 4-methyl group alters spatial orientation without significant steric effects .

Biological Activity

Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C12_{12}H11_{11}F1_{1}O3_{3}
  • Molecular Weight : 224.22 g/mol
  • Functional Groups : Ester, hydroxyl, and fluoro substituents.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines. For example, benzyl derivatives have shown selective inhibition of human retinal endothelial cells (HRECs) with reported GI50_{50} values ranging from 0.14 to 6 μM depending on the substituents on the B ring of the aromatic system .

CompoundGI50_{50} (μM)Cell LineSelectivity
12f0.14HRECsHigh
12g0.65HRECsModerate
12h3.00HRECsLow

The mechanism of action for this compound is hypothesized to involve modulation of signaling pathways associated with cell proliferation and apoptosis. Similar compounds have been noted to interact with specific receptors or enzymes that regulate these processes .

Hepatitis B Virus Inhibition

In a study focusing on antiviral properties, related compounds were synthesized and evaluated for their efficacy against Hepatitis B virus (HBV). While benzyl derivatives did not show direct anti-HBV activity, modifications to the structure led to prodrugs that exhibited significant inhibition at low concentrations (EC50_{50} = 7.8 nM) .

GPR52 Agonism

Another area of research explored the agonistic effects of benzyl derivatives on GPR52, a G protein-coupled receptor implicated in various neurological functions. Compounds structurally related to this compound demonstrated enhanced cAMP production, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. Critical parameters :

  • Purity of starting materials (≥97% recommended to avoid competing reactions) .
  • Strict moisture control to prevent hydrolysis of the ester bond .

Advanced: How do steric and electronic effects of the 4-fluoro and 5-hydroxy substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

  • Electronic effects :
    • The 4-fluoro group is electron-withdrawing (-I effect), increasing the electrophilicity of the carbonyl carbon and enhancing reactivity toward nucleophiles.
    • The 5-hydroxy group (when deprotonated) acts as an electron-donating group (+M effect), which can destabilize the transition state in substitution reactions. Protonation or protection of this group is often required .
  • Steric effects :
    • The 2-methyl group creates steric hindrance, reducing accessibility to the carbonyl site. This necessitates bulky nucleophiles (e.g., Grignard reagents) to adopt specific attack angles .

Q. Methodological approach :

  • Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .
  • Compare kinetic data with non-fluorinated/methylated analogs to isolate substituent effects .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

Answer:

  • ¹H NMR :
    • Ester methylene (CH₂) : δ ~5.1–5.3 ppm (split due to coupling with fluorine).
    • Aromatic protons : Distinct splitting patterns from fluorine coupling (e.g., ⁴J coupling for meta-fluorine) .
  • ¹⁹F NMR : Single peak near δ -110 ppm (typical for aromatic fluorine) .
  • IR :
    • Ester C=O stretch: ~1720 cm⁻¹.
    • Hydroxyl O-H stretch: Broad peak ~3200 cm⁻¹ (if free) or absent (if protected) .
  • Mass spectrometry : Look for molecular ion [M+H]⁺ at m/z 290.3 (calculated for C₁₅H₁₂FO₃) and fragmentation patterns (e.g., loss of benzyl group) .

Advanced: What strategies can be employed to resolve contradictions in reported reaction outcomes when using this compound as a substrate in multi-step syntheses?

Answer:
Contradictions often arise from:

  • Variable protecting group strategies : Inconsistent protection of the 5-hydroxy group can lead to divergent pathways. Standardize using acetyl protection .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents (e.g., toluene), altering product ratios .
  • Catalyst purity : Trace metals in catalysts (e.g., Pd/C) can induce unintended side reactions. Use ultra-high-purity catalysts and validate via ICP-MS .

Q. Resolution workflow :

Replicate reactions under strictly controlled conditions (moisture, oxygen-free).

Perform in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation .

Compare results with computational models (e.g., transition state simulations) .

Basic: What are the stability considerations for storing this compound, and how can degradation be minimized?

Answer:

  • Storage conditions :
    • Temperature : Store at -20°C in amber vials to prevent photodegradation .
    • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the ester bond .
    • Container : Seal with PTFE-lined caps to reduce gas exchange .
  • Degradation pathways :
    • Hydrolysis to 4-fluoro-5-hydroxy-2-methylbenzoic acid (monitor via TLC or HPLC).
    • Oxidative degradation of the benzyl group (minimize by storing under nitrogen) .

Advanced: How does the presence of the 2-methyl group in this compound affect its crystal packing and solubility properties compared to non-methylated analogs?

Answer:

  • Crystal packing :
    • The 2-methyl group introduces steric bulk, reducing symmetry and leading to denser packing. X-ray diffraction studies of analogs show altered unit cell parameters (e.g., smaller a-axis) .
  • Solubility :
    • Methylation decreases solubility in polar solvents (e.g., water: ~0.1 mg/mL vs. ~1.2 mg/mL for non-methylated analogs).
    • Enhanced solubility in non-polar solvents (e.g., chloroform) due to increased hydrophobicity .

Q. Experimental validation :

  • Perform X-ray crystallography to compare packing motifs.
  • Use Hansen solubility parameters (HSPs) to predict solvent compatibility .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) :
    • Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
    • Use fume hoods for weighing and reactions to avoid inhalation .
  • Spill management :
    • Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    • Avoid aqueous cleanup to prevent hydrolysis .

Advanced: Can this compound serve as a precursor for fluorinated pharmacophores, and what structural modifications optimize bioactivity?

Answer:

  • Applications :
    • The 4-fluoro group enhances metabolic stability in drug candidates by resisting cytochrome P450 oxidation .
    • Benzyl ester acts as a prodrug moiety, improving membrane permeability .
  • Modifications :
    • Replace benzyl with PEGylated esters to enhance water solubility.
    • Introduce electron-deficient aryl groups at the 2-position to modulate target binding .

Case study : Fluorinated benzoates are precursors to kinase inhibitors, where the methyl group improves selectivity by fitting into hydrophobic binding pockets .

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